3,6-Dithiaoctane

Vue d'ensemble

Description

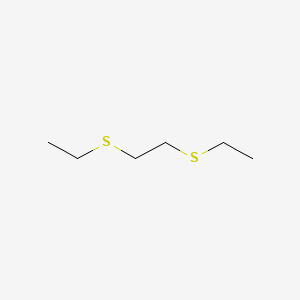

3,6-Dithiaoctane is an organic compound with the molecular formula C6H14S2 It is a sulfur-containing compound characterized by the presence of two sulfur atoms within its carbon chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,6-Dithiaoctane can be synthesized through several methods. One common approach involves the reaction of 1,2-dibromoethane with sodium sulfide in an aqueous medium. The reaction proceeds as follows:

BrCH2CH2Br+Na2S→CH2CH2S2CH2CH2+2NaBr

The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3,6-Dithiaoctane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst, such as molybdenum or tungsten compounds.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium iodide (NaI) in acetone for halide substitution.

Major Products Formed

Oxidation: Sulfoxides (R-SO-R’) and sulfones (R-SO2-R’).

Reduction: Thiols (R-SH).

Substitution: Halides (R-X) or amines (R-NH2).

Applications De Recherche Scientifique

3,6-Dithiaoctane is a thioether that has applications in various scientific research fields.

Scientific Research Applications of this compound

This compound as a ligand:

- Metal extraction Tetra-n-hexyl-3,6-dithiaoctane-1,8-diamide silica-based has application as an extractant in extraction chromatography for recovering platinum-group metals from high-level liquid waste .

- Coordination Chemistry This compound derivatives are used as ligands in coordination chemistry . For example, 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto) is a ligand that can bind to metal ions such as copper .

- Superoxide Dismutase Mimics Complexes containing pdto ligands have been explored for their ability to mimic the activity of superoxide dismutase (SOD). These compounds can protect cells against oxygen radicals .

Electrochemical Studies

Electrochemical techniques, such as cyclic voltammetry, chronoamperometry, and chronocoulometry, are employed to study the electrochemical properties of compounds containing This compound .

Use as a reactant

3,6-Dithia-1,8-octanediol can be used in cell biology, cell culture, and other life science research applications .

Isosorbide Dinitrate

Isosorbide dinitrate (ISDN), which is distinct from This compound, is a medication used for various cardiovascular conditions . ISDN has shown promise as a potential antidote against cyanide poisoning in animal models . ISDN can significantly decrease left atrial pressure in dogs with experimentally induced mitral valve regurgitation . A sustained-release form of ISDN effectively lowers left atrial pressure, with the duration of the effect being dose-related .

Use in treating heart conditions

In patients with heart failure, isosorbide dinitrate (ISDN) can reduce wave reflections. ISDN reduces aortic characteristic impedance and forward wave amplitude but does not affect reflection magnitude, left ventricular mass, or fibrosis. Combining ISDN with hydralazine increases reflection magnitude and reduces the 6-minute walk distance .

Use in treating achalasia

Mécanisme D'action

The mechanism of action of 3,6-Dithiaoctane involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can include coordination with metal ions, formation of disulfide bonds, and participation in redox reactions. The sulfur atoms in this compound can act as nucleophiles, attacking electrophilic centers in other molecules, leading to the formation of new chemical bonds.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,6-Dithia-1,8-octanediol: This compound contains hydroxyl groups in addition to the sulfur atoms, making it more hydrophilic and reactive in certain chemical reactions.

3,6,9-Trithiaundecane: This compound has an additional sulfur atom, which can lead to different chemical properties and reactivity.

1,2-Bis(ethylthio)ethane: This compound has a similar structure but with ethyl groups attached to the sulfur atoms, affecting its solubility and reactivity.

Uniqueness

3,6-Dithiaoctane is unique due to its specific arrangement of sulfur atoms within the carbon chain, which imparts distinct chemical properties. Its ability to form stable complexes with transition metals and participate in various chemical reactions makes it a valuable compound in research and industrial applications.

Activité Biologique

3,6-Dithiaoctane, specifically in its coordination form as 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto), has garnered attention for its biological activity, particularly in the context of cancer treatment and oxidative stress responses. This compound has been studied for its potential as a biomimetic superoxide dismutase (SOD) and its interaction with various tumor cell lines.

Chemical Structure and Properties

This compound is characterized by the presence of sulfur atoms within its alkane chain, which contributes to its unique chemical properties. The pdto ligand can form complexes with transition metals such as copper(II), enhancing its biological efficacy.

Antitumor Activity

Research has demonstrated that the copper complex of pdto, denoted as [Cu(pdto)(H2O)]²⁺, exhibits significant antitumor activity. In studies involving human cervical cancer cells (HeLa), this complex showed comparable effects to the well-known chemotherapeutic agent cisplatin. The biological assays indicated that the copper complex inhibited cell proliferation effectively, suggesting a potential therapeutic application in cancer treatment.

| Compound | Activity | Reference |

|---|---|---|

| [Cu(pdto)(H2O)]²⁺ | Antitumor activity similar to cisplatin | |

| Cisplatin | Standard chemotherapy |

The mechanism underlying the antitumor activity of pdto complexes appears to involve several pathways:

- Oxidative Stress Induction : The pdto ligand enhances oxidative stress in cancer cells, leading to increased cell death.

- SOD Mimetic Activity : The copper complex functions similarly to SOD enzymes, which protect cells from oxidative damage by catalyzing the dismutation of superoxide radicals into hydrogen peroxide and oxygen .

- DNA Interaction : Preliminary studies suggest that pdto may intercalate with DNA, disrupting replication and transcription processes in cancer cells .

Electrochemical Characterization

Electrochemical studies have indicated that the [Cu(pdto)(H2O)]²⁺ complex exhibits reversible redox behavior, which is crucial for its biological activity. In contrast, non-coordinated ligands and other copper salts showed no significant biological activity due to their irreversible electrochemical properties.

| Electrochemical Behavior | Biological Activity |

|---|---|

| Reversible (Cu(II)/Cu(I)) | Significant antitumor activity |

| Irreversible (Cu(NO₃)₂) | No biological activity |

Study 1: HeLa Cell Proliferation Assay

A study conducted on HeLa cells demonstrated that treatment with [Cu(pdto)(H2O)]²⁺ resulted in a marked reduction in cell viability compared to controls. The IC50 value was found to be comparable to that of cisplatin, indicating strong antitumor potential.

Study 2: In Vivo Toxicity Assessment

In vivo studies involving animal models have shown that pdto complexes exhibit lower toxicity profiles compared to traditional chemotherapeutics while maintaining efficacy against tumor growth. This suggests a favorable therapeutic window for clinical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,6-Dithiaoctane and its derivatives?

- This compound is typically synthesized via nucleophilic substitution reactions involving thiols or disulfide intermediates. For example, ligand derivatives like 1,8-bis(3,5-dimethyl-1-pyrazolyl)-3,6-dithiaoctane (bddo) are synthesized by reacting thioether-containing precursors with pyrazole derivatives under controlled anhydrous conditions. Characterization often involves NMR spectroscopy and elemental analysis to confirm purity .

Q. Which spectroscopic and analytical techniques are commonly used to characterize this compound and its metal complexes?

- Key techniques include:

- UV-Vis spectroscopy to study electronic transitions in metal complexes.

- Single-crystal X-ray diffraction to resolve coordination geometries, as demonstrated for Cu(II) complexes with square-pyramidal structures .

- Electrochemical methods (e.g., cyclic voltammetry) to assess redox behavior and ligand flexibility effects on metal centers .

- EPR spectroscopy for paramagnetic metal complexes (e.g., Cu(II)) to analyze spin states and ligand-field symmetry .

Q. What are the primary research applications of this compound in coordination chemistry?

- This ligand is widely used to study transition-metal coordination behavior due to its flexible thioether and pyrazole donor sites. It forms stable complexes with Ni(II), Zn(II), Cd(II), and Cu(II), enabling investigations into unusual chelation dynamics and structural adaptability under varying redox conditions .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its coordination behavior with transition metals?

- The ligand’s thioether bridges allow dynamic adjustments in bond angles and donor-atom orientation, accommodating diverse metal geometries. For example, Cu(II) complexes exhibit distorted square-pyramidal or trigonal-bipyramidal structures depending on solvent and counterion effects. This flexibility is critical for mimicking metalloenzyme active sites, such as Cu-SOD .

Q. What methodological challenges arise in resolving crystallographic data for this compound complexes, and how can they be addressed?

- Challenges include disorder in thioether chains and solvent molecules in crystal lattices. Strategies:

- Use low-temperature (e.g., 138 K) X-ray data collection to minimize thermal motion artifacts.

- Employ hydrogen-bonding analysis (e.g., O–H⋯O interactions) to stabilize crystal packing, as seen in Cu(bddo)(H₂O)₂·CH₃CN structures .

- Validate results with complementary techniques (e.g., EPR or DFT calculations) to resolve ambiguities in metal-ligand bond lengths .

Q. How can contradictory data in biological activity studies of this compound complexes be analyzed?

- For example, while Cu(II)-bddo complexes show bio-mimetic SOD activity against HeLa cells, inconsistent cytotoxicity results may arise from variations in experimental conditions (e.g., cell line specificity, ligand protonation states). Mitigation strategies:

- Standardize assay protocols (e.g., fixed pH, controlled ligand-to-metal ratios).

- Cross-validate with electrochemical data to correlate redox potential and bioactivity .

Q. What are the thermodynamic considerations for optimizing the stability of this compound metal complexes in solution?

- Stability is influenced by entropy changes (ΔS) from ligand conformational adjustments and enthalpy (ΔH) from metal-donor bond strength. For example, Ni(II) and Zn(II) complexes exhibit higher stability constants compared to Cd(II), attributed to stronger ligand-field stabilization. Thermodynamic data (e.g., Gibbs free energy) from calorimetry or equilibrium studies can guide solvent and temperature selection .

Q. Methodological Best Practices

Q. How should researchers design experiments to study the redox behavior of this compound complexes?

- Combine cyclic voltammetry with spectroscopic monitoring:

- Use a three-electrode system in aprotic solvents (e.g., acetonitrile) to avoid proton interference.

- Correlate redox peaks with UV-Vis spectral changes to identify metal-centered vs. ligand-centered electron transfers .

Q. What are the criteria for selecting appropriate reference data when publishing structural studies of this compound complexes?

Propriétés

IUPAC Name |

1,2-bis(ethylsulfanyl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S2/c1-3-7-5-6-8-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXDVGKTBDNYRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022226 | |

| Record name | 3,6-Dithiaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5395-75-5 | |

| Record name | 1,2-Bis(ethylthio)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5395-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dithiaoctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dithiaoctane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dithiaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(ethylthio)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DITHIAOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07DT8QJ745 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.